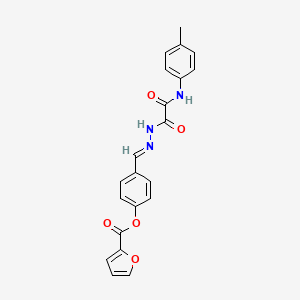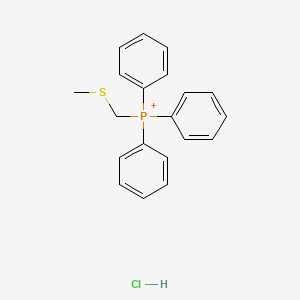
9-(m-Nitrobenzylidene)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(m-Nitrobenzylidene)fluorene is an organic compound with the molecular formula C20H13NO2 It is a derivative of fluorene, characterized by the presence of a nitro group attached to the benzylidene moiety
Méthodes De Préparation
The synthesis of 9-(m-Nitrobenzylidene)fluorene typically involves the condensation of fluorene with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
9-(m-Nitrobenzylidene)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrofluorenone, amino derivatives, and substituted fluorene compounds.
Applications De Recherche Scientifique
9-(m-Nitrobenzylidene)fluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-(m-Nitrobenzylidene)fluorene involves its interaction with molecular targets through its nitro and benzylidene groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
9-(m-Nitrobenzylidene)fluorene can be compared with other similar compounds such as:
9-(4-Nitrobenzylidene)fluorene: Similar structure but with the nitro group in the para position.
9-Benzylidenefluorene: Lacks the nitro group, leading to different chemical properties and reactivity.
9-(4-(Dimethylamino)benzylidene)fluorene: Contains a dimethylamino group instead of a nitro group, resulting in different electronic properties
Propriétés
Numéro CAS |
4421-51-6 |
|---|---|
Formule moléculaire |
C20H13NO2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
9-[(3-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
Clé InChI |
FJBNLISWGMVYAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



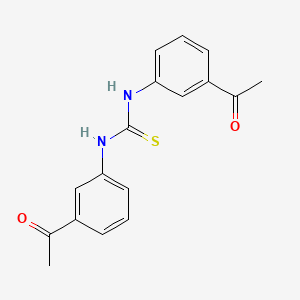


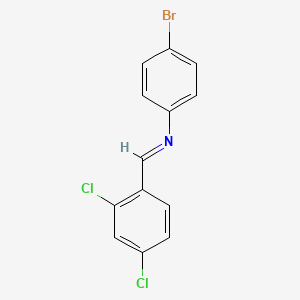
![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)
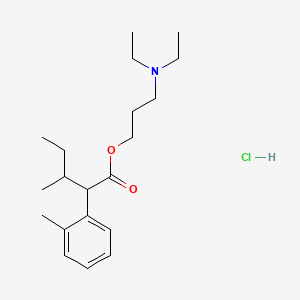
![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)
